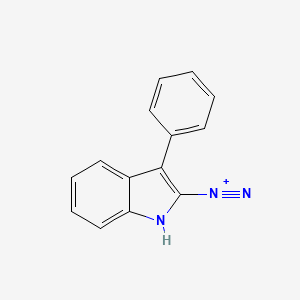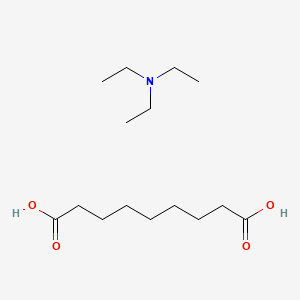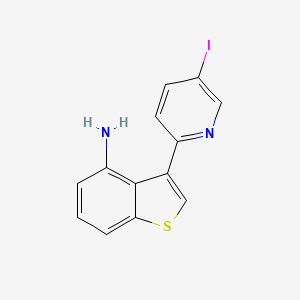![molecular formula C11H19NO2 B14224932 Butanamide, N-[(1S)-2-oxocycloheptyl]- CAS No. 821801-01-8](/img/structure/B14224932.png)
Butanamide, N-[(1S)-2-oxocycloheptyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanamide, N-[(1S)-2-oxocycloheptyl]- is an organic compound that belongs to the class of carboxylic acid amides It is characterized by the presence of a butanamide group attached to a cycloheptyl ring with an oxo substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-[(1S)-2-oxocycloheptyl]- typically involves the reaction of butanoic acid with ammonia or an amine to form the amide bond. The cycloheptyl ring with the oxo substituent can be introduced through various synthetic routes, including cyclization reactions and oxidation processes. Specific reaction conditions such as temperature, pressure, and catalysts may vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of Butanamide, N-[(1S)-2-oxocycloheptyl]- may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. This can include continuous flow reactors, high-pressure reactors, and advanced purification techniques to obtain the compound in large quantities with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Butanamide, N-[(1S)-2-oxocycloheptyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing oxo group.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The amide group can participate in substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or halides. Reaction conditions such as solvent choice, temperature, and pH are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted amides or other nitrogen-containing compounds.
Applications De Recherche Scientifique
Butanamide, N-[(1S)-2-oxocycloheptyl]- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways involving amides.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of Butanamide, N-[(1S)-2-oxocycloheptyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyramide: A simpler amide with a butanoic acid backbone.
Cycloheptanone: A ketone with a cycloheptyl ring, similar to the oxo group in Butanamide, N-[(1S)-2-oxocycloheptyl]-.
N-Butylamide: Another amide with a butyl group instead of the cycloheptyl ring.
Uniqueness
Butanamide, N-[(1S)-2-oxocycloheptyl]- is unique due to the combination of the butanamide group and the cycloheptyl ring with an oxo substituent This structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds
Propriétés
Numéro CAS |
821801-01-8 |
|---|---|
Formule moléculaire |
C11H19NO2 |
Poids moléculaire |
197.27 g/mol |
Nom IUPAC |
N-[(1S)-2-oxocycloheptyl]butanamide |
InChI |
InChI=1S/C11H19NO2/c1-2-6-11(14)12-9-7-4-3-5-8-10(9)13/h9H,2-8H2,1H3,(H,12,14)/t9-/m0/s1 |
Clé InChI |
SCWVGSOLKATSDY-VIFPVBQESA-N |
SMILES isomérique |
CCCC(=O)N[C@H]1CCCCCC1=O |
SMILES canonique |
CCCC(=O)NC1CCCCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


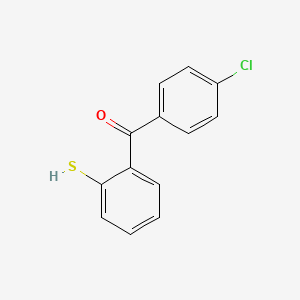

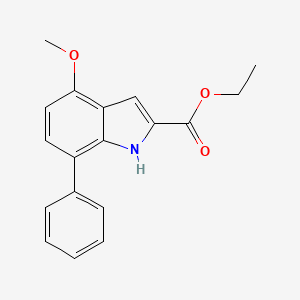

![3-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid](/img/structure/B14224872.png)
![4-{[3-Fluoro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol](/img/structure/B14224876.png)
![1H-Indole-2-carboxamide, 3-[(2-amino-5-chlorophenyl)thio]-](/img/structure/B14224877.png)
![1H-Pyrrolo[2,3-B]pyridine-1-carboxylic acid, 3-bromo-2-methyl-, methyl ester](/img/structure/B14224887.png)
![3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol](/img/structure/B14224888.png)
![(Propan-2-yl)[bis(trifluoromethyl)]phosphane](/img/structure/B14224889.png)
